Cas no 67482-15-9 (2,4-Dichloro-6-nitropyrimidine)
2,4-Dichloro-6-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-DICHLORO-6-NITROPYRIMIDINE
- 2,6-dichloro-4-nitropyrimidine
- 2,4-Dichloro-6-nitropyrimidine
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- Inchi: 1S/C4HCl2N3O2/c5-2-1-3(9(10)11)8-4(6)7-2/h1H
- InChI Key: BQUULAWJCDSWJR-UHFFFAOYSA-N
- SMILES: ClC1=CC([N+](=O)[O-])=NC(=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 162
- XLogP3: 2.3
- Topological Polar Surface Area: 71.6
2,4-Dichloro-6-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001788-250mg |
2,4-Dichloro-6-nitropyrimidine |
67482-15-9 | 98% | 250mg |
$423.25 | 2023-09-01 | |
| Alichem | A039001788-500mg |
2,4-Dichloro-6-nitropyrimidine |
67482-15-9 | 98% | 500mg |
$776.06 | 2023-09-01 | |
| Alichem | A039001788-1g |
2,4-Dichloro-6-nitropyrimidine |
67482-15-9 | 98% | 1g |
$1551.70 | 2023-09-01 |
2,4-Dichloro-6-nitropyrimidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2,4-Dichloro-6-nitropyrimidine
2,4-Dichloro-6-nitropyrimidine (CAS No. 67482-15-9): Properties, Applications, and Market Insights
2,4-Dichloro-6-nitropyrimidine (CAS No. 67482-15-9) is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. This nitropyrimidine derivative has gained significant attention due to its unique chemical properties and broad application potential. With the increasing demand for specialty chemicals in drug discovery, understanding this compound's characteristics becomes crucial for researchers and industry professionals.
The molecular structure of 2,4-dichloro-6-nitropyrimidine features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 6. This specific arrangement contributes to its reactivity as an intermediate in organic synthesis. Recent studies highlight its importance in developing antiviral agents and crop protection chemicals, making it particularly relevant in today's context of global health challenges and sustainable agriculture.
From a physicochemical perspective, 2,4-dichloro-6-nitropyrimidine typically appears as a pale yellow crystalline powder with moderate solubility in common organic solvents. Its stability under various conditions makes it suitable for diverse synthetic applications. Researchers often search for information about its synthesis methods, purification techniques, and storage recommendations, reflecting the practical concerns in laboratory handling.
In pharmaceutical applications, this compound serves as a key building block for nucleoside analogs and other bioactive molecules. The current focus on antiviral drug development, especially in response to emerging viral threats, has increased interest in pyrimidine-based compounds like 2,4-dichloro-6-nitropyrimidine. Its structural features allow for various modifications, enabling medicinal chemists to create targeted therapeutic agents.
The agrochemical sector utilizes 2,4-dichloro-6-nitropyrimidine in developing novel pesticides and herbicides. With growing concerns about food security and sustainable farming practices, researchers are exploring more efficient and environmentally friendly crop protection solutions. This compound's ability to serve as a precursor for various agricultural chemicals positions it as valuable in addressing these challenges.
Market analysis indicates steady growth in demand for 2,4-dichloro-6-nitropyrimidine, particularly from Asia-Pacific regions where pharmaceutical and agrochemical industries are expanding rapidly. Quality specifications typically require high purity levels (>98%), with manufacturers focusing on improving production efficiency and yield optimization. Recent innovations in green chemistry approaches have also influenced production methods for this compound.
Safety considerations for handling 2,4-dichloro-6-nitropyrimidine include standard laboratory precautions for nitroaromatic compounds. Proper personal protective equipment (PPE) and adequate ventilation are recommended during its use. While not classified as extremely hazardous, its potential irritant properties warrant careful handling procedures, a common concern among laboratory professionals searching for safety information.
Analytical characterization of 2,4-dichloro-6-nitropyrimidine typically involves techniques like HPLC, GC-MS, and NMR spectroscopy. These methods help verify purity and identify potential impurities, crucial for research and industrial applications. The compound's distinct spectral features facilitate its identification, making it relatively straightforward to analyze compared to more complex heterocycles.
Future research directions for 2,4-dichloro-6-nitropyrimidine include exploring its potential in material science applications and developing more sustainable synthesis routes. The compound's versatility suggests possible uses in electronic materials or as a precursor for functionalized polymers. These emerging applications align with current trends in green technology and advanced materials development.
For researchers sourcing 2,4-dichloro-6-nitropyrimidine, important considerations include supplier reliability, batch-to-batch consistency, and technical support availability. Many scientific databases and chemical marketplaces now provide detailed specifications and handling guidelines, reflecting the growing need for comprehensive information about specialty chemicals like this nitropyrimidine derivative.
In conclusion, 2,4-dichloro-6-nitropyrimidine (CAS No. 67482-15-9) represents an important chemical intermediate with diverse applications across multiple industries. Its role in developing pharmaceutical compounds and agrochemical products ensures continued relevance in scientific research and industrial chemistry. As synthetic methodologies advance and application areas expand, this compound will likely maintain its position as a valuable tool for chemists addressing contemporary challenges in health and agriculture.
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